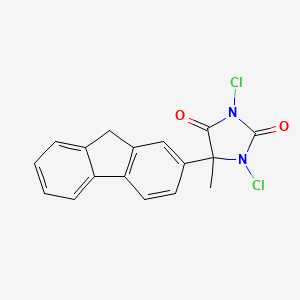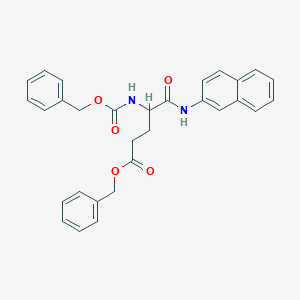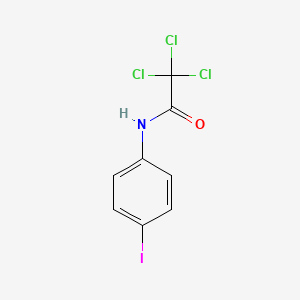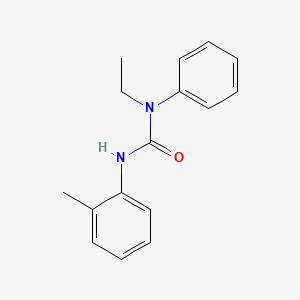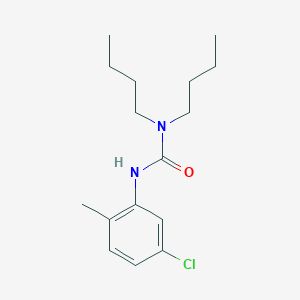
4'-(4-Methylbenzylideneamino)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(4-Methylbenzylideneamino)acetophenone is an organic compound with the molecular formula C16H15NO and a molecular weight of 237.3 g/mol It is a derivative of acetophenone and is characterized by the presence of a benzylideneamino group attached to the acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Methylbenzylideneamino)acetophenone typically involves the condensation reaction between 4-methylbenzaldehyde and 4-aminoacetophenone . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for 4’-(4-Methylbenzylideneamino)acetophenone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4’-(4-Methylbenzylideneamino)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
4’-(4-Methylbenzylideneamino)acetophenone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(4-Methylbenzylideneamino)acetophenone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the context of its application and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
- 4’-(4-Methylbenzylideneamino)acetophenone
- N-(p-methylbenzylidene)-p-aminoacetophenone
- Ethanone, 1-[4-[[(4-methylphenyl)methylene]amino]phenyl]
Uniqueness
4’-(4-Methylbenzylideneamino)acetophenone is unique due to its specific structural features, such as the presence of both a benzylideneamino group and an acetophenone core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
32884-51-8 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-[4-[(4-methylphenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C16H15NO/c1-12-3-5-14(6-4-12)11-17-16-9-7-15(8-10-16)13(2)18/h3-11H,1-2H3 |
InChI Key |
ZVROWCVPUCELLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


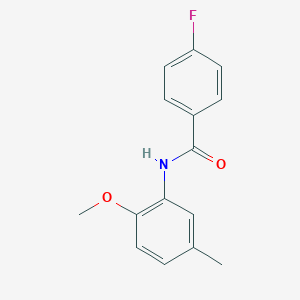

![tricyclo[10.6.0.03,10]octadeca-1(12),2,4,6,8,10,13,15,17-nonaene](/img/structure/B11951180.png)
![(3aS,6R,6aS)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B11951186.png)
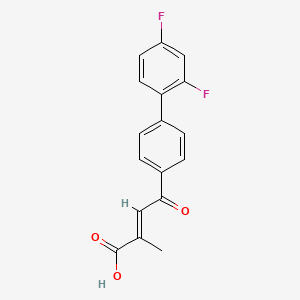

![Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]-](/img/structure/B11951207.png)

